Product packaging for 2,5,7-Triazaspiro[3.4]octane-6,8-dione(Cat. No.:CAS No. 1026796-16-6)

2,5,7-Triazaspiro[3.4]octane-6,8-dione

Cat. No.: B3318810
CAS No.: 1026796-16-6
M. Wt: 141.13
InChI Key: LHNBZDSWNHROMZ-UHFFFAOYSA-N
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Description

2,5,7-Triazaspiro[3.4]octane-6,8-dione (CAS 1026796-16-6) is a nitrogen-rich spirocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research . This molecule features a unique spiro[3.4]octane core that integrates a hydantoin moiety, a well-established pharmacophore known for diverse biological activities . The compact, three-dimensional structure and inherent rigidity of the spirocyclic scaffold are highly valuable for designing novel therapeutic agents, as they can lead to enhanced binding affinity and selectivity for biological targets . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of spirodiketopiperazine-based frameworks, which have been investigated as entry inhibitors for diseases like HIV-1 . Its molecular formula is C5H7N3O2 with a molecular weight of 141.13 g/mol . The product is provided for non-human research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B3318810 2,5,7-Triazaspiro[3.4]octane-6,8-dione CAS No. 1026796-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-triazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-3-5(1-6-2-5)8-4(10)7-3/h6H,1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNBZDSWNHROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Advanced Approaches to the Spiro[3.4]octane Core

The synthesis of the spiro[3.4]octane core is the central challenge. This involves the creation of a quaternary spirocyclic carbon center that links the two heterocyclic rings. Annulation strategies, where one ring is built onto a pre-existing ring, are a common theme. For the closely related 2-azaspiro[3.4]octane, synthetic routes have been developed involving either the annulation of a cyclopentane (B165970) ring or the annulation of a four-membered ring, utilizing conventional chemical transformations. rsc.org For derivatives like 2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione, annulation strategies using phase transfer catalysts have been employed to improve yields. evitachem.com

Ring-closing reactions are fundamental to forming the heterocyclic components of the target molecule. Ring-closing metathesis (RCM) has emerged as a powerful tool for creating cyclic structures. rsc.org For instance, a ring-closing metathesis strategy was successfully used to synthesize spirooxetanes with a tetrahydrofuran (B95107) core, demonstrating the utility of this method for creating spiro[3.4] systems. researchgate.net This approach typically involves using a catalyst like the Grubbs' II catalyst on a precursor containing two terminal alkenes to form the cyclic structure. researchgate.net

Another significant strategy involves the intramolecular cyclization of appropriately functionalized precursors. For example, the synthesis of dibenzothiophene (B1670422) sulfonium (B1226848) salts can be achieved through an intramolecular ring-closing reaction of biaryl thioethers under mild conditions, highlighting a method that could be adapted for nitrogen-based heterocycles. nih.gov Furthermore, superacid-promoted ring closing and opening reaction cascades have been used to prepare functionalized aza-polycyclic aromatic compounds, proceeding through reactive dicationic intermediates. nih.gov Oxidative ring cleavage of a cyclic olefin followed by a ring-closing double reductive amination provides a pathway to functionalized azaheterocycles, allowing for stereocontrolled synthesis. researchgate.net

Ring-Closing StrategyDescriptionApplication ExampleRef
Ring-Closing Metathesis (RCM)Uses a metal catalyst (e.g., Grubbs' catalyst) to form a cyclic compound from a diene precursor.Synthesis of dihydrofuran carboxylates as precursors to spiro[3.4]octane systems. researchgate.net
Intramolecular CyclizationA linear precursor with reactive functional groups at its termini cyclizes to form a ring.Formation of dibenzothiophene sulfonium salts from biaryl thioethers. nih.gov
Reductive Amination ProtocolOxidative cleavage of a cyclic olefin to a diformyl intermediate, followed by ring-closure with an amine.Stereocontrolled synthesis of tetrahydroisoquinoline and piperidine (B6355638) derivatives. researchgate.net
Superacid-Promoted CascadeUse of superacids to promote a cascade of ring-closing and ring-opening reactions.Preparation of functionalized aza-polycyclic aromatic compounds. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.gov They are particularly well-suited for synthesizing spiroheterocycles due to their convergent nature and ability to generate structural diversity. rsc.orgmdpi.com

Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools for creating heterocyclic scaffolds. mdpi.com A one-pot Ugi condensation of a cycloalkanone, a carboxylic acid, an isocyanide, and an aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization, has been shown to produce spirocyclic dihydropyrazine-2-ones. researchgate.net This strategy is highly relevant to the synthesis of 2,5,7-Triazaspiro[3.4]octane-6,8-dione, which also features a dione (B5365651) structure. The use of microwave assistance in MCRs can accelerate reaction rates and improve yields, making the synthesis of complex spiro heterocycles more efficient. rsc.orgrsc.org

MCR TypeReactantsProduct TypeKey FeaturesRef
Ugi Four-Component Reaction (U-4CR)Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamidesHighly convergent, generates significant molecular diversity. mdpi.com
Ugi-based Post-cyclizationCycloalkanone, Carboxylic acid, Isocyanide, Aminoacetaldehyde dimethyl acetalSpirocyclic-dihydropyrazine-2-(1H)onesOne-pot approach followed by cyclization to afford spirocycles. researchgate.net
Pseudo Four-Component ReactionAldehyde, Urea (B33335)/Thiourea, Cyclic 1,3-dicarbonyl compoundsSymmetric spiro heterobicyclic ringsIodine-catalyzed, microwave-assisted, solvent-free conditions. nih.gov
1,3-Dipolar CycloadditionAzomethine ylides (from ninhydrin (B49086) and α-amino acid) + DipolarophilesSpiro indanone pyrrolidine/piperidine derivativesMicrowave-assisted, highly regioselective and diastereoselective. rsc.org

Achieving high levels of selectivity is crucial in the synthesis of complex molecules like spirocycles. mdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In MCRs for spiro-γ-lactams, the choice of solvent (e.g., ethanol (B145695) vs. DMF) was found to direct the reaction towards different chemoselective outcomes. uthscsa.edu

Regioselectivity is the preferential formation of one constitutional isomer over another. In the synthesis of spiro heterobicyclic rings via an iodine-catalyzed pseudo four-component reaction, excellent regioselectivity was achieved. nih.gov Similarly, 1,3-dipolar cycloaddition reactions to form spirocycles can proceed with high regioselectivity. rsc.org

Stereoselectivity , the preferential formation of one stereoisomer, is critical for creating specific three-dimensional architectures. Asymmetric synthesis of spirocyclic oxindoles has been achieved with high stereoselectivity using organocascade reactions. nih.gov The development of chiral catalysts and auxiliaries allows for the enantio- and diastereoselective construction of spiro-bridged rings. researchgate.net

Strategies for Bridging Ring Formation

While spirocycles are defined by a single shared atom, not two bridgehead carbons, the term "bridging ring formation" can be understood as the construction of the two rings that constitute the spiro system. libretexts.org Advanced strategies for forming these cyclic structures often involve rearrangements or novel bond-forming cascades.

One innovative approach is the "cut-and-sew" strategy, where a transition metal catalyst facilitates the activation of a C-C bond in a cyclic ketone (the "cut") followed by intramolecular insertion of an unsaturated group and reductive elimination to form a new, more complex ring system (the "sew"). acs.orgnih.gov This method allows for the deconstructive synthesis of bridged and fused rings from substrates like cyclobutanones. acs.orgnih.gov

Ring expansion reactions are another powerful tool. For example, the rearrangement of oxaspiro[2.2]pentanes, formed from the epoxidation of methylenecyclopropanes, can yield cyclobutanones. nih.gov This type of strain-driven rearrangement effectively expands a three-membered ring into a four-membered ring, a key structural feature of the spiro[3.4]octane system. nih.gov

Green Chemistry Principles in Synthetic Pathways of Spirocyclic Systems

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of spirocycles. mdpi.com

Key green approaches include:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents minimizes waste. Metal-free organocatalysts, such as simple phenols, have been developed for the synthesis of spirocyclic carbonates under ambient conditions, achieving conversions up to 99%. rsc.orgrsc.org Iodine has been used as an efficient and green catalyst for synthesizing spiro rings under solvent-free conditions. nih.gov

Alternative Reaction Conditions: Microwave-assisted organic synthesis is a prominent green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.orgrsc.org

Atom Economy: MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product. nih.gov Concerted addition reactions used in some spirocycle syntheses also exhibit high atom economy. mdpi.com

Green Solvents: The use of environmentally benign solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of a synthetic pathway. mdpi.comnih.gov

The suitability of a process can be quantified using green metrics. For a phenol-derived catalyst system, a low mass intensity of 1.23% was calculated, demonstrating an efficient reaction with minimal waste, maximizing the utilization of starting materials. rsc.org

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Ring-Opening and Ring-Expansion Reactions

The strained azetidine (B1206935) ring in the 2,5,7-triazaspiro[3.4]octane-6,8-dione framework is susceptible to ring-opening reactions under various conditions. Nucleophilic attack at the carbon atoms of the azetidine ring can lead to cleavage of the C-N or C-C bonds. For instance, in related spiro-azetidine oxindoles, treatment with a strong acid like trifluoroacetic acid has been shown to induce ring-expansion to a spirocyclic oxazinan-2-one. acs.org This suggests that under acidic conditions, the azetidine ring in this compound could potentially undergo rearrangement and expansion.

The imidazolidine-2,4-dione moiety can also undergo ring-opening. Studies on spiroiminodihydantoin, a related spiro-hydantoin compound, have shown that it can convert to guanidinohydantoin (B12948520) under acidic conditions. nih.gov The proposed mechanism involves proton-assisted hydration of a carbonyl group, leading to the formation of a gem-diol intermediate, which then facilitates the opening of the iminohydantoin ring. nih.gov A similar mechanism could be envisioned for the hydantoin (B18101) ring in this compound, particularly in the presence of strong acids or bases.

Ring-expansion and ring-contraction reactions have also been observed in other spirocyclic systems, such as spiro-cyclopropanecarboxylated sugars, where electrophilic ring opening can lead to either furanose or bicyclic products depending on the substrate and protecting groups. nih.gov This highlights the complex reactivity of spirocyclic compounds and the potential for various rearrangement pathways.

Reaction Type Reagents/Conditions Plausible Product Type (by analogy) Supporting Evidence
Azetidine Ring-ExpansionStrong Acid (e.g., TFA)Spiro-diazepinone derivativeObserved in spiro-azetidine oxindoles acs.org
Hydantoin Ring-OpeningAcidic conditionsOpen-chain urea (B33335) derivativeMechanistic studies on spiroiminodihydantoin nih.gov
General Ring RearrangementElectrophilic reagentsVaried rearranged spirocyclic or bicyclic systemsObserved in spiro-cyclopropanecarboxylated sugars nih.gov

This table presents plausible reactions for this compound based on analogous systems due to a lack of direct experimental data.

Studies of Functional Group Interconversions within the this compound Framework

The this compound scaffold possesses several functional groups that can be chemically modified. The secondary amines in the azetidine and hydantoin rings are nucleophilic and can undergo reactions such as acylation, alkylation, and arylation. For example, a derivative, 2-acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione, has been synthesized, indicating that the nitrogen at the 2-position can be readily acylated. evitachem.com

The carbonyl groups of the hydantoin ring can potentially undergo reduction or react with organometallic reagents. The amide bonds within the hydantoin ring could be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the opening of the five-membered ring.

Furthermore, the synthesis of various substituted spiro-hydantoins and spiro-azetidines demonstrates the feasibility of introducing a wide range of functional groups onto these ring systems. acs.orgnih.gov These synthetic strategies often involve multi-step sequences, including cycloadditions and condensations, to build the desired functionalized spirocyclic frameworks. nih.govnih.gov

Functional Group Reaction Type Reagents/Conditions Plausible Product
Secondary Amines (N2, N5, N7)AcylationAcetyl chloride, baseN-acetyl derivative
Secondary Amines (N2, N5, N7)AlkylationAlkyl halide, baseN-alkyl derivative
Carbonyl Groups (C6, C8)ReductionStrong reducing agents (e.g., LiAlH4)Hydroxy-imidazolidine derivative
Amide BondsHydrolysisStrong acid or base, heatRing-opened urea derivative

This table outlines potential functional group interconversions for this compound based on general organic chemistry principles and the reactivity of similar heterocyclic systems.

Elucidation of Rearrangement Mechanisms

Rearrangements are plausible transformations for this compound, driven by the release of ring strain in the azetidine ring or by electronic effects within the hydantoin system. While specific rearrangement mechanisms for this compound have not been reported, insights can be drawn from related structures.

For instance, the Wolff rearrangement of α-diazoketones to form ketenes is a well-established reaction that can be involved in ring contractions. In the context of spiro-heterocycles, rhodium-catalyzed reactions of diazo compounds can lead to rearrangements and the formation of new ring systems. nih.gov

Acid-catalyzed rearrangements are also common. As mentioned earlier, the acid-induced ring-expansion of spiro-azetidine oxindoles proceeds via a proposed cationic intermediate. acs.org A similar mechanism could be operative for this compound, where protonation of the azetidine nitrogen could initiate a Wagner-Meerwein type rearrangement.

The formation of spiro-hydantoins themselves can sometimes involve rearrangements. For example, the synthesis of certain hydantoins proceeds through intermediates that undergo cyclization and potential rearrangement to yield the final spirocyclic product. nih.govorganic-chemistry.org

Catalysis in the Chemical Transformations of Spirocyclic Diones

Catalysis plays a crucial role in the synthesis and transformation of spirocyclic compounds, enabling milder reaction conditions and controlling stereoselectivity. nih.govresearchgate.net

Transition metals are widely used to catalyze reactions for the synthesis of spiro-heterocycles. researchgate.netrsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, for instance, are employed to form C-C and C-N bonds, which can be utilized to construct or functionalize spirocyclic systems. Rhodium catalysts are known to promote cycloadditions and rearrangements involving diazo compounds, which can be precursors to spiro-azetidines. nih.gov

While there is no specific literature on transition metal-catalyzed reactions of this compound, it is conceivable that the N-H bonds could undergo transition metal-catalyzed arylation or amination reactions. Furthermore, the synthesis of the spirocyclic core itself may be amenable to transition metal-catalyzed cyclization strategies.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocyclic compounds. nih.govresearchgate.net Chiral amines, phosphoric acids, and thioureas are common organocatalysts that can activate substrates and control the stereochemical outcome of reactions. nih.govresearchgate.net

For example, organocatalytic Michael additions and aldol (B89426) reactions are frequently used to construct spirocyclic frameworks. oaepublish.com A bifunctional spiro-type organocatalyst has been developed for aza-Morita-Baylis-Hillman reactions, demonstrating the potential of spirocyclic scaffolds in catalysis themselves. rsc.org Given the presence of multiple hydrogen bond donors and acceptors in this compound, it could potentially act as an organocatalyst or be a substrate in organocatalytic transformations.

Catalysis Type Catalyst Example Potential Application to this compound Supporting Evidence
Transition MetalPalladium complexesN-Arylation of the secondary aminesGeneral methodology for N-H arylation rsc.org
Transition MetalRhodium complexesSynthesis of the azetidine ring via carbene insertionKnown for synthesis of spiro-azetidines nih.gov
OrganocatalysisChiral amines/phosphoric acidsAsymmetric functionalization of the spiro-coreWidely used for asymmetric synthesis of spiro-compounds nih.govresearchgate.net
OrganocatalysisThiourea derivativesActivation of the dione (B5365651) for nucleophilic attackCommon in organocatalytic reactions of dicarbonyls

This table summarizes potential catalytic applications for the synthesis and transformation of this compound based on established catalytic methods for related spiro-heterocycles.

Derivatization and Functionalization Strategies

N-Alkylation and N-Arylation Methods for Amine Sites

The presence of multiple nitrogen atoms within the 2,5,7-triazaspiro[3.4]octane-6,8-dione core offers ample opportunities for functionalization through N-alkylation and N-arylation. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing pharmacophoric groups.

Standard alkylation conditions, involving the use of alkyl halides in the presence of a suitable base, can be employed to introduce a variety of alkyl groups at the nitrogen positions. For instance, the synthesis of 5,7-disubstituted derivatives of related 1,3-diazaoxindoles has been achieved through alkylation with methyl iodide or benzyl (B1604629) bromide using sodium hydroxide (B78521) as the base. mdpi.com Similar methodologies can be adapted for the this compound scaffold. The choice of base and solvent is critical to control the regioselectivity of the alkylation, particularly when targeting a specific nitrogen atom.

The introduction of aryl groups at the nitrogen sites is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be applied to the arylation of the amine sites of the spiro compound. lookchem.com This method allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups. A patent for N-aryl diazaspirocyclic compounds describes various such compounds, highlighting the utility of this approach in generating diverse libraries for biological screening. wikipedia.org

Functionalization at Carbonyl Positions

The two carbonyl groups within the hydantoin-like moiety of this compound represent another key site for chemical modification. The reactivity of these carbonyls is analogous to that of other hydantoins and related cyclic imides. nih.gov

One common strategy for functionalizing carbonyl groups is through condensation reactions. For example, the Knoevenagel condensation can be employed to introduce new carbon-carbon bonds at the position alpha to a carbonyl group, although this is more applicable to the methylene (B1212753) group adjacent to the carbonyls in the five-membered ring. The carbonyl groups themselves can undergo reactions with various nucleophiles. For instance, reduction of one or both carbonyl groups to the corresponding alcohols can be achieved using reducing agents like lithium aluminum hydride, which would significantly alter the scaffold's geometry and hydrogen bonding capabilities. nuph.edu.ua

Furthermore, the hydantoin (B18101) ring can be opened via hydrolysis under basic or acidic conditions, providing access to amino acid derivatives that can be further functionalized and re-cyclized to introduce modifications that would not be possible on the intact spirocyclic core.

Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. bohrium.com These reactions can be effectively utilized to diversify the this compound scaffold, provided that appropriate handles, such as halides or triflates, are installed on the core structure.

For instance, if a halogenated version of the spiro compound is synthesized, it can serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. A review of palladium-catalyzed couplings to deazapurines, which are structurally related fused heterocyclic systems, demonstrates the power of these methods in elaborating complex molecular architectures. acs.org For example, a bromo- or iodo-substituted spiro-compound could be coupled with a wide array of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents. A step-economic strategy for the direct synthesis of spiro polycyclic N-heterocycles has been reported, which merges oxidative coupling with a cascade of palladium-catalyzed intramolecular oxidative cyclization. bohrium.comacs.orgnih.gov

Incorporation into Polycyclic and Supramolecular Architectures

The rigid and defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of more complex polycyclic and supramolecular architectures. wikipedia.org The functional handles introduced through the derivatization strategies discussed above can serve as points of attachment for building larger systems.

The synthesis of spiro polycyclic N-heterocycles and indolecarbazoles has been achieved through a strategy that combines oxidative coupling and cascade palladium-catalyzed intramolecular oxidative cyclization. bohrium.comacs.orgnih.gov This approach could potentially be adapted to incorporate the this compound core into fused ring systems. Annulation strategies, which are well-established for preparing pharmaceutically relevant polycyclic skeletons, could also be employed. acs.org

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the imide-like nitrogen and carbonyl groups, along with any functional groups introduced through derivatization, can be exploited to direct the self-assembly of the spiro molecules into well-defined supramolecular structures. The formation of hydrogen-bonded tapes has been observed with symmetrically substituted diketopiperazines, a related class of heterocycles. acs.org Similar principles could guide the design of self-assembling systems based on this compound derivatives, leading to the formation of novel materials with interesting properties. The use of automated synthesis and analysis platforms is also accelerating the discovery of new supramolecular assemblies. youtube.com

Advanced Structural Elucidation Methodologies

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons, carbons, and nitrogens within a molecular structure, and for elucidating its three-dimensional conformation in solution.

¹H, ¹³C, ¹⁵N NMR Techniques and Heteronuclear Correlations

The structural complexity of 2,5,7-Triazaspiro[3.4]octane-6,8-dione, with its spirocyclic core and multiple nitrogen atoms, necessitates the use of multi-dimensional NMR techniques for a complete assignment of its NMR signals. One-dimensional ¹H and ¹³C NMR provide initial information, but spectral overlap is common. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities.

For instance, in the analysis of a related compound, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, a full assignment of ¹H and ¹³C signals was achieved using a combination of 2D NMR experiments. openmedscience.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the azetidine (B1206935) ring in this compound, COSY would reveal the correlations between the geminal and vicinal protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (¹JCH). This is crucial for assigning the carbon signals of the azetidine and hydantoin (B18101) rings based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons, such as the spirocarbon (C4) and the carbonyl carbons (C6 and C8) in the hydantoin ring, by observing their correlations with nearby protons. For example, the spirocarbon's signal can be identified through its correlation with protons on the adjacent methylene (B1212753) groups of the azetidine ring. openmedscience.com

¹⁵N NMR: Given the three nitrogen atoms in the structure, ¹⁵N NMR spectroscopy provides direct information about their electronic environment. While direct detection of ¹⁵N can be challenging due to its low natural abundance and sensitivity, techniques like ¹H-¹⁵N HMBC can be used to identify and assign the nitrogen resonances. rsc.org In hydantoin derivatives, the nitrogen atoms of the ureido group (-NH-CO-NH-) exhibit distinct chemical shifts. nih.govresearchgate.net For this compound, one would expect three distinct ¹⁵N signals corresponding to N2, N5, and N7.

A representative dataset for a related spiro-hydantoin, 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, illustrates the application of these techniques. openmedscience.com

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
NH (hydantoin)11.31 (s), 8.61 (s)-C2'=O, C5'=O, C4'/9
C4'/9 (spiro)-72.16-
C2'=O-157.52-
C5'=O-173.56-

Conformational Analysis via NMR Spectroscopy

The three-dimensional structure of this compound in solution can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of different parts of the molecule.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. epa.govsu.senih.gov It provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For a molecule like this compound, SCXRD would definitively confirm the connectivity of the atoms, the geometry of the spirocyclic system, and the planarity of the hydantoin ring. The crystal structure of a related compound, spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, has been determined, providing valuable insight into the structural features of spiro-hydantoins. guidechem.com

A representative table of crystallographic data for a spiro-hydantoin derivative is presented below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.2596
b (Å)9.4497
c (Å)17.304
α (°)90
β (°)90
γ (°)90

Data for spiro(fluorene-9,4'-imidazolidine)-2',5'-dione. guidechem.com

Vibrational Spectroscopy for Molecular Fingerprinting

For this compound, characteristic vibrational bands would be expected for the N-H and C=O stretching modes of the hydantoin ring, as well as C-N and C-C stretching and bending modes of the spirocyclic framework. The positions of these bands can provide information about hydrogen bonding and the local molecular environment.

The vibrational spectra of hydantoin and its derivatives have been studied in detail. guidechem.comCurrent time information in Le Flore County, US. For example, the IR spectrum of 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione shows characteristic bands for N-H stretching around 3354 and 3185 cm⁻¹ and strong carbonyl (C=O) stretching bands at 1779 and 1713 cm⁻¹. ksu.edu.sa

A representative table of vibrational frequencies for a related spiro-hydantoin is shown below.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3354, 3185-
C-H stretch (aromatic)30733071, 3043
C=O stretch1779, 17131769

Data for 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. ksu.edu.sa

Chiroptical Methods for Absolute Configuration Assignment

The spirocarbon atom (C4) in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. rsc.org

These methods measure the differential absorption of left- and right-circularly polarized light. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned.

The absolute configurations of the stereoisomers of spiroiminodihydantoin, a structurally related compound, were successfully determined by comparing their experimental and computed ECD spectra. nih.govCurrent time information in Le Flore County, US. The study found that the S-enantiomer exhibited a negative Cotton effect, while the R-enantiomer showed a positive Cotton effect, allowing for their differentiation. Current time information in Le Flore County, US.

A representative table of experimental ECD data for a related chiral spiro compound is presented below.

CompoundWavelength (nm)Δε (M⁻¹cm⁻¹)
Spiroiminodihydantoin (Sp1, (-)-S)~230Negative
Spiroiminodihydantoin (Sp2, (+)-R)~230Positive

Data based on the study of spiroiminodihydantoin stereoisomers. nih.govCurrent time information in Le Flore County, US.

Applications As a Chemical Scaffold and Intermediate

Design Principles for Novel Chemical Entities utilizing the 2,5,7-Triazaspiro[3.4]octane-6,8-dione Scaffold

The design of new molecules based on the this compound scaffold is guided by several key principles aimed at exploring chemical space and achieving desired functionalities. Spirocyclic N-heterocycles are recognized as privileged building blocks in drug discovery due to their inherent three-dimensionality, which allows for an escape from the "flatland" of traditional aromatic compounds. researchgate.net This structural rigidity can lead to improved physicochemical properties and metabolic stability in drug candidates. researchgate.net

The core of the design strategy revolves around the strategic modification of the scaffold's functional groups. The two secondary amine positions (N2 and N7) and the imide nitrogen (N5) offer distinct opportunities for substitution, enabling fine-tuning of the molecule's properties.

Key Design Considerations:

Vectorial Exploration of Chemical Space: The spirocyclic nature of the scaffold provides well-defined vectors for substituent placement. Modifications at N2, N5, and N7 can project functional groups into different regions of three-dimensional space, which is crucial for optimizing interactions with biological targets.

Modulation of Physicochemical Properties: Substituents can be chosen to alter key properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity. For instance, the introduction of polar groups can enhance aqueous solubility, while non-polar moieties can increase membrane permeability.

Conformational Restriction: The rigid framework of the spirocycle limits the number of accessible conformations. researchgate.net This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

Introduction of Stereogenic Centers: While the parent scaffold is achiral, derivatization can introduce stereogenic centers, providing access to a wider range of stereoisomers with potentially distinct biological activities. researchgate.net

Table 1: Potential Modification Points on the this compound Scaffold

PositionFunctional GroupPotential ModificationsImpact on Properties
N2Secondary AmineAlkylation, Acylation, Arylation, Reductive AminationAlters basicity, introduces diverse substituents for interaction with targets.
N5Imide NitrogenAlkylation, ArylationModifies electronic properties of the dione (B5365651) system and steric environment.
N7Secondary AmineAlkylation, Acylation, Arylation, Reductive AminationSimilar to N2, allows for differential functionalization to explore diverse vectors.
C6, C8Carbonyl GroupsNot directly modified but influence reactivityAct as hydrogen bond acceptors and contribute to the planarity of the hydantoin (B18101) ring.

Role in the Synthesis of Complex Heterocycles

The this compound core can serve as a starting point for the synthesis of more complex heterocyclic systems. The reactivity of the nitrogen and carbonyl groups can be exploited in various cyclization and condensation reactions.

For example, the secondary amines can participate in reactions to form fused or spiro-fused ring systems. Intramolecular reactions between substituents placed on the different nitrogen atoms could lead to the formation of polycyclic frameworks with intricate three-dimensional architectures. The synthesis of complex spirotricyclic systems has been demonstrated through dearomatizing oxidation of phenols with pendant ureas, highlighting a strategy that could be conceptually adapted. rsc.org

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. cam.ac.uk The this compound scaffold is an ideal starting point for DOS due to its multiple, orthogonally reactive functional groups. A branching synthesis strategy can be employed, where the parent scaffold is treated with a variety of reagents to generate a library of diverse compounds. cam.ac.uk

A hypothetical DOS library based on this scaffold could be constructed by:

Initial Scaffolding: Synthesis of the core this compound.

First Diversification Step: Selective functionalization of one of the secondary amines (e.g., N7) using a set of diverse building blocks.

Second Diversification Step: Functionalization of the other secondary amine (N2) with a different set of reagents.

Third Diversification Step: Alkylation or arylation of the imide nitrogen (N5).

This approach would rapidly generate a library of compounds with significant skeletal and substituent diversity, suitable for high-throughput screening in drug discovery programs. The construction of spiro-oxindole-based libraries through multi-component reactions illustrates the power of using spirocyclic scaffolds in DOS. rsc.org

Potential in Materials Science Applications (e.g., optoelectronic materials, electrolytes)

While the primary focus for such scaffolds is often in medicinal chemistry, their unique structures could offer potential in materials science. The rigid spirocyclic framework, combined with the polar dione moiety, suggests possible applications in areas where molecular packing and electronic properties are important.

Optoelectronic Materials: The introduction of chromophoric or electronically active groups onto the scaffold could lead to novel materials with interesting photophysical properties. The defined spatial arrangement of these groups could influence intermolecular interactions and bulk material properties.

Electrolytes: The polar nature of the dione and the potential for multiple nitrogen coordination sites suggest that derivatives of this compound could be investigated as components of electrolytes for batteries or other electrochemical devices. The nitrogen atoms could potentially coordinate with metal ions, and the rigid scaffold could influence ion transport properties.

Further research would be needed to synthesize and characterize appropriately functionalized derivatives to explore these potential applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for spirocyclic compounds is a continuing area of focus for organic chemists. rsc.org Future research on 2,5,7-Triazaspiro[3.4]octane-6,8-dione will likely prioritize the development of more efficient, sustainable, and versatile synthetic pathways.

Current and future synthetic approaches could focus on:

Green Chemistry Principles: Future syntheses should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents, reduction of waste, and employment of catalytic rather than stoichiometric reagents. Research into metal-free catalytic systems, as demonstrated in the synthesis of other spirocyclic compounds, could provide a sustainable route to this triaza-scaffold. rsc.org

Asymmetric Catalysis: A significant frontier is the development of enantioselective syntheses to access specific stereoisomers of substituted this compound derivatives. The difficulty in the enantioselective construction of spirocycles has made them underrepresented in pharmaceutical libraries. rsc.org Organocatalysis and transition-metal catalysis, which have been successfully used for other spirocycles, could be explored to control the stereochemistry at the spirocyclic center. rsc.orgresearchgate.net

Modular and Convergent Synthesis: Designing synthetic routes that allow for the easy diversification of the scaffold is crucial. Modular approaches, where different fragments can be brought together in a convergent manner, would enable the rapid generation of a library of derivatives with varied substituents on the azetidine (B1206935) and hydantoin (B18101) rings. This could build upon multi-step patent-described syntheses for similar spiro-diones, aiming to improve efficiency and scalability. google.comgoogle.com

Synthetic StrategyResearch GoalPotential Impact
Green Synthesis Develop routes using non-toxic solvents and catalysts.Reduces environmental impact and improves safety.
Asymmetric Catalysis Achieve high enantioselectivity for chiral derivatives.Allows for the study of stereospecific biological interactions.
Modular Approaches Create flexible pathways for rapid library generation.Accelerates the discovery of derivatives with desired properties.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its functional groups: a secondary amine within the azetidine ring and two amide-like nitrogens in the hydantoin moiety. While general reactions like substitution at the nitrogen atoms can be predicted , a systematic exploration of its chemical behavior is a key area for future research.

Key research questions include:

Selective Functionalization: How can the different nitrogen atoms be selectively functionalized? Developing orthogonal protection and deprotection strategies will be essential for controlled synthesis of complex derivatives.

Ring-Opening and Rearrangement Reactions: Under what conditions can the spirocyclic core undergo ring-opening or rearrangement? Investigating the stability of the azetidine and hydantoin rings to various reagents (e.g., strong acids, bases, reducing agents) could reveal novel chemical transformations and lead to new molecular scaffolds.

Reactions at the Carbonyl Groups: The carbonyl groups of the hydantoin ring can potentially undergo reactions such as reduction to hydroxyl groups or serve as a handle for further functionalization.

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis

The synthesis of complex molecules is being revolutionized by automation and artificial intelligence (AI). nih.gov Integrating these technologies into the synthesis of this compound could dramatically accelerate research and development.

Future directions in this area include:

Automated Synthesis Platforms: Employing automated synthesizers can increase the speed, reproducibility, and safety of producing this compound and its derivatives. nih.govsigmaaldrich.com Such platforms, which use pre-packed reagent cartridges for various reaction types like amide formation or Boc protection, could be adapted for the multi-step synthesis of this scaffold. sigmaaldrich.comresearchgate.net

High-Throughput Library Generation: Automated parallel synthesis formats can be used to create large libraries of derivatives. researchgate.netresearchgate.net By systematically varying the substituents on the core scaffold, researchers can rapidly generate thousands of compounds for screening.

AI-Driven Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) in real-time, leading to higher yields and purity. This "self-optimization" approach represents a significant leap from traditional, manually intensive optimization methods. nih.gov

Expanding Computational Predictions for Design and Discovery

Computational chemistry and AI are indispensable tools for modern drug discovery and materials science. nih.govescholarship.org Applying these methods to this compound can guide synthetic efforts and prioritize compounds with the highest potential for success.

Key areas for computational exploration are:

Property Prediction: Using quantum chemistry and machine learning models to predict the physicochemical properties (e.g., solubility, pKa, lipophilicity) and spectroscopic signatures of novel derivatives. escholarship.orgbarbatti.org This allows for the in silico design of molecules with desired characteristics before committing to their synthesis.

Virtual Screening: AI-driven virtual screening can rapidly evaluate vast libraries of virtual derivatives against specific biological targets. nih.gov This can identify promising candidates for further investigation, significantly reducing the time and cost of hit identification. nih.govdrugtargetreview.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties or binding to a particular biological target. nih.gov

Computational ToolApplicationObjective
Quantum Chemistry Calculate electronic structure and energy.Predict reactivity, stability, and spectroscopic properties. dr-dral.com
Machine Learning Train models on existing chemical data.Predict physicochemical properties and biological activity. nih.gov
Generative AI Create novel molecular structures.Design optimized derivatives for specific targets. nih.gov
Molecular Docking Simulate binding to a protein target.Predict binding affinity and pose. youtube.com

Investigations into Novel Mechanistic Pathways in Complex Biological Systems

The rigid, three-dimensional nature of spirocycles makes them attractive scaffolds for probing biological systems. nih.gov Future research should focus on understanding the fundamental molecular mechanisms by which this compound and its derivatives interact with biological macromolecules, independent of any potential clinical application.

Avenues for mechanistic investigation include:

Target Identification: Utilizing techniques like chemical proteomics to identify the protein targets with which this scaffold interacts within a cell.

Structural Biology of Interactions: Determining the high-resolution crystal or cryo-EM structures of derivatives in complex with their biological targets (e.g., enzymes, receptors). This would provide a precise, atomic-level understanding of the binding mode and the key interactions (hydrogen bonds, hydrophobic contacts) that drive recognition. This approach has been used to understand how a related diazaspiro-dione inhibits the SARS-CoV-2 main protease.

Biophysical Characterization: Using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics (on/off rates) and thermodynamics (enthalpy, entropy) of the interaction between the compound and its target. This provides deeper insight into the mechanism of binding.

Exploring Privileged Substructures: A systematic analysis of bioactive spirocycles revealed that they are active against a wide range of targets, including G protein-coupled receptors (GPCRs). nih.gov Mechanistic studies could explore whether the this compound scaffold can act as a novel chemotype for classes of targets where existing ligands have failed, similar to the discovery of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as novel δ opioid receptor agonists. nih.gov

By pursuing these future research directions, the scientific community can fully elucidate the chemical and biological potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,7-Triazaspiro[3.4]octane-6,8-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions or multi-component assemblies. For example, analogous spiroheterocycles are synthesized via DDQ-promoted oxidative cyclization of hydrazides and aldehydes, with yields dependent on solvent polarity, temperature, and catalyst loading . A table comparing synthetic approaches is provided below:

RouteKey Reagents/ConditionsYield (%)Challenges
CyclocondensationHydrazides, aldehydes, DDQ, THF60-75Byproduct formation
Multi-componentIsocyanides, ketones, amines50-65Steric hindrance
Solid-phaseResin-bound intermediates, TFA70-85Scalability limitations
  • Critical factors include optimizing stoichiometry and isolating intermediates via column chromatography or recrystallization. NMR and HPLC-MS are essential for tracking reaction progress .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., NIST-standardized data for related compounds ).
  • NMR : 1^1H and 13^{13}C NMR can distinguish spiro-junction protons (e.g., deshielded signals at δ 4.5–5.5 ppm) and carbonyl groups (δ 160-180 ppm) .
  • IR spectroscopy : Confirm lactam C=O stretches (~1680–1720 cm1^{-1}) and NH stretches (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. For example:

  • The spirocyclic nitrogen atoms exhibit lone-pair delocalization, reducing nucleophilicity compared to non-spiro analogs .
  • Steric hindrance at the spiro junction limits access to electrophilic centers, requiring bulky leaving groups or polar aprotic solvents (e.g., DMF) to enhance reactivity .
    • Experimental validation involves kinetic studies under varying conditions (e.g., temperature, solvent) and monitoring intermediates via LC-MS .

Q. How can contradictions in reported spectral data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrument calibration. A systematic approach includes:

Reproducing experiments : Use high-purity reagents and standardized protocols (e.g., NIST-referenced methods ).

Cross-validation : Compare NMR data across solvents (DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding effects .

Collaborative analysis : Share raw data with independent labs to rule out instrumentation bias .

  • Example: Discrepancies in carbonyl IR peaks may stem from keto-enol tautomerism, resolvable by variable-temperature NMR .

Q. What strategies optimize the enantioselective synthesis of this spirocyclic compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can be employed:

  • Chiral phosphine ligands : Promote enantioselective cyclization (e.g., Binap ligands with Pd catalysts, achieving >90% ee) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
    • Analytical methods like chiral HPLC or circular dichroism (CD) are critical for evaluating enantiomeric excess .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate variables like temperature, catalyst loading, and solvent polarity .
  • Data Analysis : Apply inferential statistics (ANOVA) to assess significance of observed trends and ensure reproducibility .
  • Contradiction Resolution : Triangulate data from multiple techniques (e.g., XRD, NMR, computational models) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.